molecular formula C21H17N3O B2973113 7-[(Phenylamino)(pyridin-2-yl)methyl]quinolin-8-ol CAS No. 33391-74-1

7-[(Phenylamino)(pyridin-2-yl)methyl]quinolin-8-ol

Cat. No. B2973113
CAS RN: 33391-74-1
M. Wt: 327.387
InChI Key: ZFGVIHXNMJUQJB-UHFFFAOYSA-N
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Description

7-[(Phenylamino)(pyridin-2-yl)methyl]quinolin-8-ol, also known as PPQ, is a synthetic compound that has gained significant attention in the field of science due to its potential applications in various fields. PPQ belongs to the class of quinoline derivatives and has a unique chemical structure that allows it to interact with biological systems in a specific manner.

Scientific Research Applications

Anti-Fibrosis Activity

The pyridin-2-yl moiety is known for its anti-fibrotic properties. Research has shown that derivatives of this compound can inhibit the expression of collagen and hydroxyproline in cell culture mediums, indicating potential as novel anti-fibrotic drugs . This could be particularly beneficial in treating diseases like liver fibrosis, where the accumulation of excess fibrous connective tissue leads to organ dysfunction.

Antitumor Properties

Compounds based on the pyridine moiety have been evaluated for their antitumor activities. They have shown moderate to strong activity against various cancer cell lines, including HePG-2 (liver cancer) and MCF-7 (breast cancer) . These findings suggest that the compound could be a starting point for developing new anticancer agents.

Herbicidal Applications

The structural analogs of this compound have been studied for their herbicidal activities. Such compounds could serve as the basis for developing new herbicides that target specific pathways in plant metabolism .

Cytotoxicity Against Tumor Cells

Derivatives of this compound have been tested for their cytotoxic effects on several human tumor cell lines. The results from these studies could inform the development of chemotherapeutic agents that are more selective and less harmful to normal cells .

properties

IUPAC Name

7-[anilino(pyridin-2-yl)methyl]quinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O/c25-21-17(12-11-15-7-6-14-23-19(15)21)20(18-10-4-5-13-22-18)24-16-8-2-1-3-9-16/h1-14,20,24-25H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFGVIHXNMJUQJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(C2=C(C3=C(C=CC=N3)C=C2)O)C4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[(Phenylamino)(pyridin-2-yl)methyl]quinolin-8-ol

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